2-((2R,6S)-2,6-Dimethylmorpholino)isonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

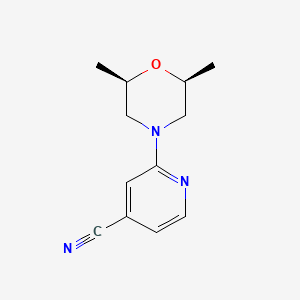

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is a compound that has gained significant attention in scientific research and industry due to its potential implications and applications. This compound is characterized by its unique structure, which includes a morpholine ring and a pyridine ring, making it a valuable subject of study in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile typically involves the reaction of 2,6-dimethylmorpholine with pyridine-4-carbonitrile under specific conditions. One common method includes the use of Grignard reagents to facilitate the addition of the morpholine ring to the pyridine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the pyridine ring.

Pyridine-4-carbonitrile: Another related compound that includes the pyridine ring but lacks the morpholine ring.

Uniqueness

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties

Activité Biologique

2-((2R,6S)-2,6-Dimethylmorpholino)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases. This article explores its biological activity, including mechanisms of action, effects on cellular pathways, and therapeutic implications.

Chemical Structure

The compound features a morpholine ring and a pyridine derivative, contributing to its biological properties. The structure can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically DYRK1A and DYRK1B. These kinases are implicated in several cellular processes, including cell proliferation and differentiation, making them targets for cancer therapy and neurodegenerative diseases.

Inhibition Studies

- DYRK1A Inhibition : The compound has shown IC50 values in the low micromolar range against DYRK1A, indicating significant inhibitory activity.

- Cellular Effects : In vitro studies demonstrate that treatment with this compound leads to reduced phosphorylation of downstream targets involved in cell cycle regulation.

Biological Activity Overview

The biological activities of the compound can be summarized in the following table:

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound in glioblastoma models. Results indicated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation.

- Neurodegenerative Disease Models : In models of Alzheimer’s disease, the compound exhibited neuroprotective effects by preventing neuronal death associated with amyloid-beta exposure. This suggests potential therapeutic applications for neurodegenerative disorders.

- Inflammation Models : The compound was tested for its anti-inflammatory properties in murine models of airway inflammation. It effectively reduced the levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent findings highlight the following aspects of the biological activity of this compound:

- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

- Safety Profile : Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses.

- Combination Therapy Potential : Investigations into combination therapies with existing cancer treatments show enhanced efficacy when used alongside conventional chemotherapeutics.

Propriétés

Formule moléculaire |

C12H15N3O |

|---|---|

Poids moléculaire |

217.27 g/mol |

Nom IUPAC |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile |

InChI |

InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12/h3-5,9-10H,7-8H2,1-2H3/t9-,10+ |

Clé InChI |

QTCPUKWQBZDGOK-AOOOYVTPSA-N |

SMILES isomérique |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)C#N |

SMILES canonique |

CC1CN(CC(O1)C)C2=NC=CC(=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.